O-Methylisocorydine iodomethylate
Overview
Description
O-Methylisocorydine iodomethylate is a chemical compound with the molecular formula C22H28INO4 and a molecular weight of 497.37 g/mol . It is an aporphine alkaloid derivative of isocorydine, which is found in plants of the Corydalis genus, Fumariaceae. This compound is known for its long-lasting ganglion-blocking properties and has a sympathetic/parasympathetic activity ratio of 6/1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methylisocorydine iodomethylate involves the methylation of isocorydine followed by iodination. The specific reaction conditions and reagents used in the synthesis are not widely documented, but it generally involves the use of methylating agents and iodine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound is typically carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These facilities ensure high purity and quality of the compound, with production scales ranging from kilograms to metric tons. The compound is produced under stringent conditions to maintain its efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
O-Methylisocorydine iodomethylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
O-Methylisocorydine iodomethylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of O-Methylisocorydine iodomethylate involves its interaction with ganglionic receptors. It acts as a ganglion-blocking agent, inhibiting the transmission of nerve impulses in the autonomic nervous system . This results in a reduction of sympathetic and parasympathetic activity, leading to its hypotensive effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-Methylisocorydine iodomethylate include:
- O,O-Dimethylmagnoflorine iodide
- O,O,N-Trimethylhernovine-methiodide
- O-Methylphyllostone
- O-Methylpraecoxine methiodide
Uniqueness
This compound is unique due to its specific ganglion-blocking properties and its high sympathetic/parasympathetic activity ratio. This makes it particularly effective in certain therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-18-16-10-3-4-11-17(16)20-19(21-18)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMUAFGFUZYCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=CC=CC=C4C(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970220 | |
Record name | 2-{[(Naphthalen-1-yl)methyl]sulfanyl}quinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5489-15-6 | |
Record name | 2-{[(Naphthalen-1-yl)methyl]sulfanyl}quinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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